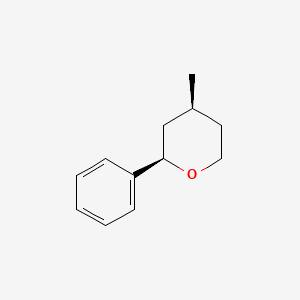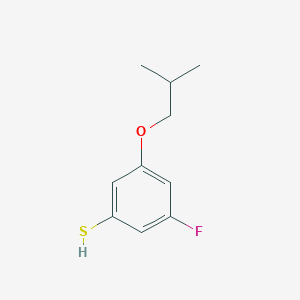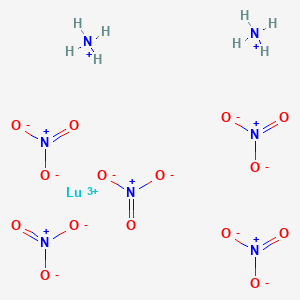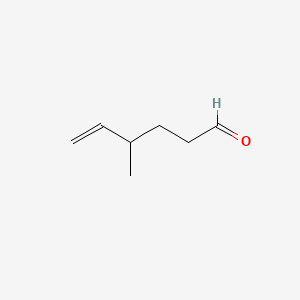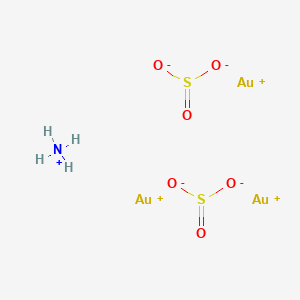
Ammonium trigold(1+) disulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium trigold(1+) disulphite, also known as ammonium gold sulphite, is a chemical compound with the molecular formula AuH4NO6S2 and a molecular weight of 375.13 g/mol It is a coordination complex where gold is in the +1 oxidation state, coordinated with sulphite ions and ammonium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium trigold(1+) disulphite can be synthesized through the reaction of gold salts with ammonium sulphite under controlled conditions. The typical reaction involves dissolving gold chloride (AuCl) in water, followed by the addition of ammonium sulphite. The reaction is carried out at room temperature, and the product is precipitated out by adjusting the pH of the solution.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity gold salts and ammonium sulphite, with careful monitoring of reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium trigold(1+) disulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: The sulphite ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield gold(III) compounds, while reduction reactions produce elemental gold .
Scientific Research Applications
Ammonium trigold(1+) disulphite has several applications in scientific research:
Mechanism of Action
The mechanism by which ammonium trigold(1+) disulphite exerts its effects involves the interaction of gold ions with biological molecules. Gold ions can bind to thiol groups in proteins, affecting their function and activity. This interaction can lead to the inhibition of enzymes and other proteins, which is the basis for its potential antimicrobial and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ammonium gold sulphite: Similar in composition but may differ in the specific coordination environment of the gold ions.
Gold(III) chloride: A higher oxidation state gold compound with different reactivity and applications.
Sodium gold sulphite: Another gold-sulphite complex with different solubility and stability properties.
Uniqueness
Ammonium trigold(1+) disulphite is unique due to its specific coordination structure and the presence of ammonium ions, which can influence its solubility and reactivity compared to other gold-sulphite complexes .
Properties
CAS No. |
94232-38-9 |
|---|---|
Molecular Formula |
Au3H4NO6S2 |
Molecular Weight |
769.07 g/mol |
IUPAC Name |
azanium;gold(1+);disulfite |
InChI |
InChI=1S/3Au.H3N.2H2O3S/c;;;;2*1-4(2)3/h;;;1H3;2*(H2,1,2,3)/q3*+1;;;/p-3 |
InChI Key |
OAQZGDLJWFXRAU-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)[O-].[O-]S(=O)[O-].[Au+].[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


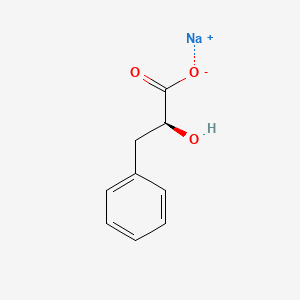


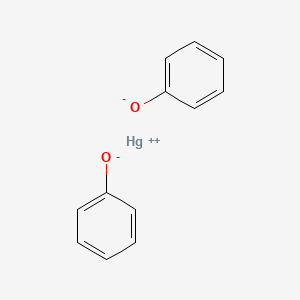
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)

